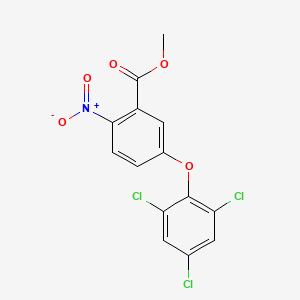
MC-3761
Descripción general
Descripción
MC-3761 is a nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Biomedical Engineering and Neuroscience :
- MC-3761 (referred to as MC, methylcellulose) has been explored as a biocompatible scaffolding material for brain repair. Its physical properties can be manipulated to form a soft gel at body temperature, making it suitable for minimally invasive procedures. In studies, MC solutions did not elicit cell death in primary rat astrocytes or neurons, suggesting its potential in tissue engineering for brain injury repair (Tate et al., 2001).
Immunology :
- Research has shown that MC-3761 plays a role in enhancing certain innate immune responses. For instance, the human cathelicidin LL-37, a component of the innate immune system, was found to synergistically enhance the production of cytokines and chemokines, indicating its involvement in augmenting immune responses (Yu et al., 2007).
Molecular Communication :
- In the field of communication engineering, MC-3761 is used as a metaphor for molecular communication (MC) systems. These systems, where molecules act as information carriers, have applications in biotechnology, medicine, and industrial settings. The research emphasizes the need for accurate channel models for the design and efficient operation of MC systems (Jamali et al., 2018).
Environmental Science :
- MC-3761 has been involved in studies related to environmental monitoring, such as assessing biodegradation of contaminants. An example is the use of 37Cl-compound specific isotope analysis for monitoring monochlorobenzene biodegradation under aerobic conditions (Marchesi et al., 2018).
Biotechnology :
- In biotechnology, MC-3761 has been used in novel methods for harvesting living cell sheets. A study demonstrated the use of thermoreversible hydrogel systems composed of MC for this purpose, showing promise in tissue reconstruction applications (Chen et al., 2006).
Chemistry and Material Science :
- The compound has been studied for its application in creating polymers with complex architecture through living anionic polymerization. This research highlights its potential in developing advanced materials with multifunctional properties (Hadjichristidis et al., 2001).
Nuclear Medicine and Physics :
- In nuclear medicine, technologies for extracting and purifying isotopes like 37Ar from compounds like calcium oxide have been developed, showing the relevance of MC-3761 in radiological studies (Barsanov et al., 2006).
Propiedades
Nombre del producto |
MC-3761 |
|---|---|
Fórmula molecular |
C14H8Cl3NO5 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
methyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C14H8Cl3NO5/c1-22-14(19)9-6-8(2-3-12(9)18(20)21)23-13-10(16)4-7(15)5-11(13)17/h2-6H,1H3 |
Clave InChI |
KZPZKNHAIWLBJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

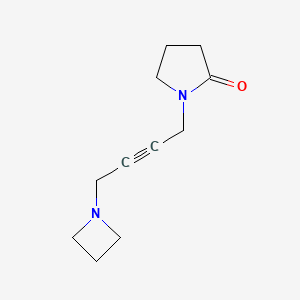
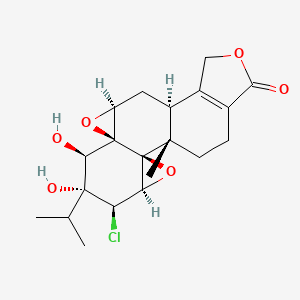
![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
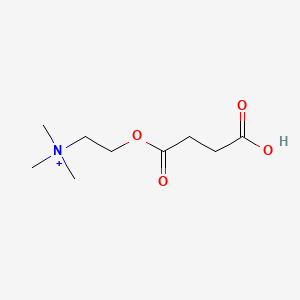
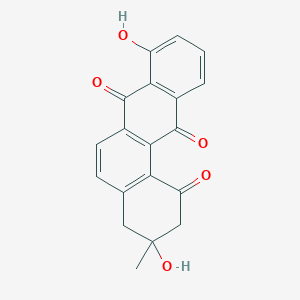
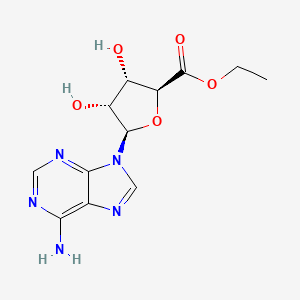
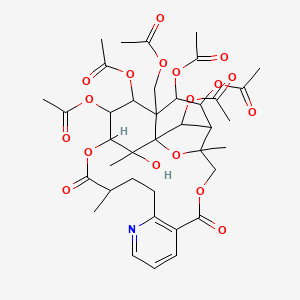
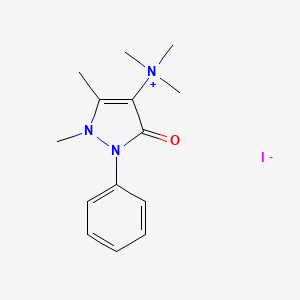
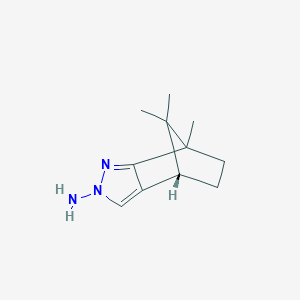
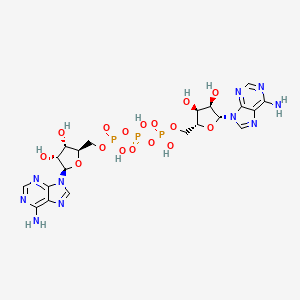
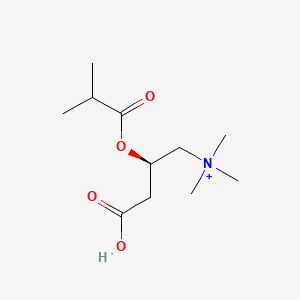
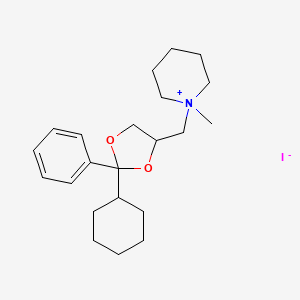
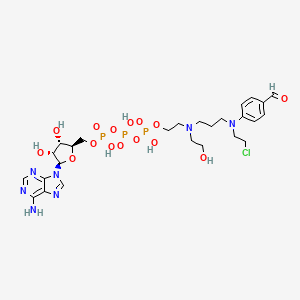
![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)